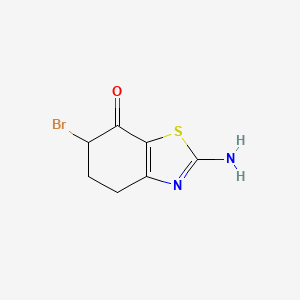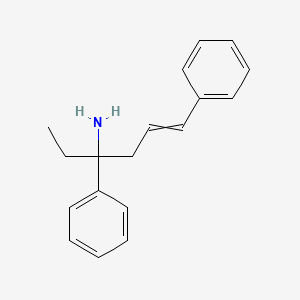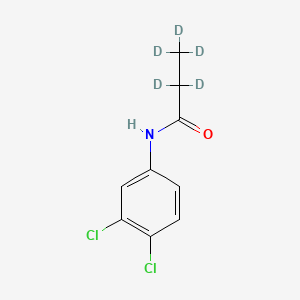
Propanil-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanil-d5 (3,4-dichloropropionanilide-d5) is a synthetic chemical compound belonging to the anilide family of pesticides. It is a widely used herbicide that has been in use since the 1950s for controlling weeds in rice paddies and other agricultural crops. Propanil-d5 has been found to be effective in controlling a variety of weeds, including broadleaf weeds, grasses, and sedges. It is also used as a pre-emergent herbicide, meaning it is applied before the weeds have emerged from the soil.
Wissenschaftliche Forschungsanwendungen
Weed Control in Agriculture
Propanil is primarily used as an herbicide for the control of broad-leaved and grass weeds in rice . It works by inhibiting photosynthesis at photosystem II by binding to D1 proteins of the photosystem II complex .
Study of Herbicide Interactions
Propanil has been used in studies to understand herbicide interactions. For instance, research has shown that propanil can antagonize the herbicide penoxsulam when applied to alligatorweed . This means that the effectiveness of penoxsulam is reduced when propanil is also present .
Environmental Impact Studies
The persistence of propanil in soil and aquatic environments, along with the possible accumulation of toxic degradation products such as chloroanilines, is of environmental concern . Studies involving propanil can help understand its environmental impact and develop strategies for its safe use and disposal .
Biodegradation Studies
Propanil and its main catabolic by-product, 3,4-dichloroaniline (3,4-DCA), have been studied in a continuous small-scale bioprocess for degradation . This research can help in the development of effective methods for the removal of propanil from the environment .
Wirkmechanismus
Target of Action
Propanil-d5, a deuterium labeled variant of Propanil , primarily targets the photosynthesis process in plants . The compound inhibits photosynthesis and CO2 fixation, which are vital for the growth and development of plants .
Mode of Action
The mode of action of Propanil-d5 involves the inhibition of photosynthesis and CO2 fixation . Photosynthesis occurs in two stages. In the first stage, photosynthetic reactions capture sunlight energy and yield molecules with high energy content. In the second stage, these molecules react to capture CO2, yielding carbohydrate precursors . Propanil-d5 inhibits the electron transport chain reaction in the first stage and its conversion of CO2 to carbohydrate precursors in the second stage . This inhibition disrupts the photosynthesis process, thereby inhibiting the further development of the plant .
Biochemical Pathways
The degradation pathway of Propanil-d5 involves its transformation to 3,4-dichloroaniline before being completely degraded . This transformation is facilitated by the enzyme aryl acylamidase (AAA), which is present in high levels in certain plants like rice . The AAA enzyme rapidly metabolizes Propanil-d5 to relatively non-toxic 3,4-dichloroaniline .
Pharmacokinetics
It is known that propanil, the parent compound of propanil-d5, is moderately soluble in water . This suggests that Propanil-d5 may have similar solubility characteristics, which could impact its bioavailability.
Result of Action
The primary result of Propanil-d5’s action is the inhibition of plant growth and development . By inhibiting photosynthesis and CO2 fixation, Propanil-d5 disrupts the energy production process in plants, leading to their eventual death .
Eigenschaften
IUPAC Name |
2,2,3,3,3-pentadeuterio-N-(3,4-dichlorophenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c1-2-9(13)12-6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H,12,13)/i1D3,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFULEKSKNZEWOE-ZBJDZAJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)NC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanil-d5 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

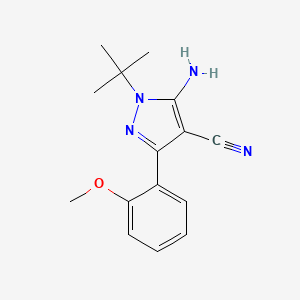
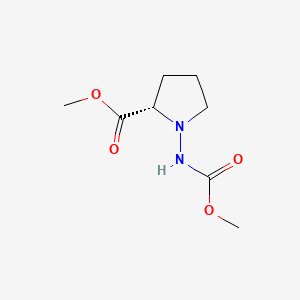
![4-[3-(4-Hydroxyphenylethylamino)butyl]phenol](/img/structure/B590400.png)

![4-[3-[Bis[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol](/img/structure/B590402.png)
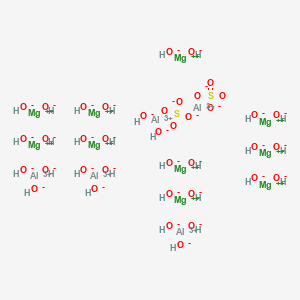
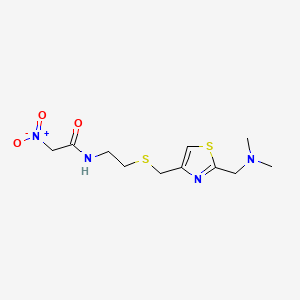
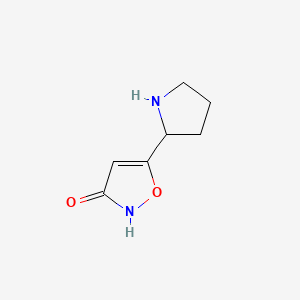
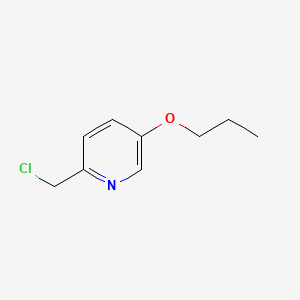
![(2S)-4-[[3-acetamido-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid](/img/structure/B590415.png)
